N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide

Anticancer Benzothiazole Cytotoxicity

Procure N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide for controlled SN2 reactivity in medicinal chemistry SAR campaigns. The 6-position chloroacetamide provides moderated electrophilicity (10–50× slower than bromo analogs), enabling chemoselective derivatization for BCR-ABL1 kinase and cholinesterase inhibitor programs. Offers regiochemical control in Pd-catalyzed cross-couplings. Baseline HepG2 cytotoxicity (IC₅₀ 48 µM) supports hit-to-lead optimization.

Molecular Formula C9H7ClN2OS
Molecular Weight 226.68 g/mol
CAS No. 916791-26-9
Cat. No. B3302453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzo[d]thiazol-6-yl)-2-chloroacetamide
CAS916791-26-9
Molecular FormulaC9H7ClN2OS
Molecular Weight226.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)CCl)SC=N2
InChIInChI=1S/C9H7ClN2OS/c10-4-9(13)12-6-1-2-7-8(3-6)14-5-11-7/h1-3,5H,4H2,(H,12,13)
InChIKeyIXLHTNCUUGSHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide CAS 916791-26-9 Procurement Baseline and Compound Class Profile


N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide (C9H7ClN2OS, MW 226.68) is a small-molecule heterocyclic compound featuring a benzothiazole core with a 2-chloroacetamide substituent at the 6-position . This compound serves as a versatile synthetic intermediate in medicinal chemistry, where the chloroacetamide moiety provides a reactive handle for nucleophilic substitution reactions to generate diverse benzothiazole-containing derivatives [1]. The benzothiazole scaffold is widely recognized as a privileged structure in drug discovery due to its presence in numerous bioactive molecules with anticancer, antimicrobial, and anti-inflammatory properties [2]. The specific 6-substitution pattern distinguishes this compound from 2-substituted benzothiazole analogs, which exhibit distinct electronic properties and biological target engagement profiles.

N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide: Why In-Class Benzothiazole Substitution Is Not Warranted


In-class benzothiazole compounds cannot be interchanged with N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide due to critical differences in substitution position, halogen identity, and electrophilic reactivity that directly impact synthetic utility and downstream biological outcomes. The 6-position chloroacetamide configuration differs fundamentally from 2-position analogs in both steric accessibility and electronic distribution, affecting nucleophilic substitution kinetics and product regiochemistry [1]. The chloro leaving group provides distinct reactivity compared to bromo analogs (e.g., N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide, CAS 916791-25-8), with the bromo variant exhibiting approximately 10-50 times faster SN2 reactivity in typical nucleophilic substitution conditions—a difference that can lead to undesired side reactions or altered product distribution [2]. Additionally, non-halogenated acetamide derivatives lack the electrophilic handle entirely, rendering them unsuitable for derivatization workflows. These molecular differences necessitate compound-specific validation rather than generic class-based substitution.

Quantitative Differentiation Evidence for N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide Versus Comparators


Comparative Cytotoxicity of 6-Chloroacetamide-Benzothiazole Versus 2-Chloroacetamide Regioisomer in HepG2 Cells

N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide demonstrates measurable cytotoxicity in HepG2 hepatocellular carcinoma cells with an IC50 of 48 μM . This compound serves as a synthetic precursor to more potent derivatives; notably, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives (which incorporate the 6-substituted benzothiazole scaffold) achieve substantially enhanced potency, with the most active compound 10m exhibiting an IC50 of 0.98 μM against K562 leukemia cells [1]. This ~49-fold potency differential underscores the critical role of the 6-position substitution pattern as a scaffold for further optimization compared to unmodified intermediates.

Anticancer Benzothiazole Cytotoxicity

Electrophilic Reactivity: Chloroacetamide Versus Bromoacetamide Leaving Group Kinetics in Nucleophilic Substitution

N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide contains a chloro leaving group that exhibits controlled, predictable SN2 reactivity suitable for sequential derivatization workflows [1]. The bromo analog, N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide (CAS 916791-25-8), possesses a bromide leaving group that is approximately 10-50 times more reactive under standard nucleophilic substitution conditions [2]. This elevated reactivity increases the risk of premature hydrolysis, competing side reactions, and reduced chemoselectivity when multiple nucleophilic sites are present in complex reaction matrices.

Synthetic Chemistry Nucleophilic Substitution Leaving Group

Regiochemical Specificity: 6-Position Versus 2-Position Benzothiazole Substitution in Biological Target Engagement

The 6-position substitution pattern on the benzothiazole core (as in N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide) directs molecular recognition toward distinct biological targets compared to 2-position substituted analogs [1]. Structural biology studies indicate that 6-substituted benzothiazole derivatives preferentially engage targets such as BCR-ABL1 kinase (with derivative 10m showing IC50 = 0.98 μM) and acetylcholinesterase/butyrylcholinesterase enzymes [2]. In contrast, 2-substituted benzothiazole derivatives (e.g., 2-mercaptobenzothiazole-clubbed phenylacetamides) demonstrate antibacterial activity profiles with distinct structure-activity relationships . The electronic distribution and hydrogen-bonding capacity differ substantially between the 2- and 6-positions due to the adjacent nitrogen and sulfur heteroatoms in the thiazole ring.

Medicinal Chemistry Regiochemistry Benzothiazole

Commercial Availability: Purity Specifications and Vendor Distribution of 6-Substituted Benzothiazole Scaffold

N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide is commercially available from multiple established chemical suppliers with standardized purity specifications. Suppliers including Sigma-Aldrich, Bidepharm (95% purity), MolCore (98% purity), and Leyan (98% purity) provide this compound with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In comparison, the 2-position chloroacetamide regioisomer (N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, CAS 3028-02-2) and the non-halogenated analog (N-(Benzo[d]thiazol-6-yl)acetamide, CAS 58249-63-1) have fewer commercial sources and less standardized quality documentation .

Chemical Procurement Purity Benzothiazole

Synthetic Utility: Comparative Versatility of 6-Position Benzothiazole Scaffold in Derivative Generation

N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide functions as a validated synthetic intermediate for generating structurally diverse bioactive derivatives. Literature precedents demonstrate its utility in synthesizing N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives via Pd(0)-catalyzed C-C coupling with various aryl boronic pinacol esters/acids [1]. Additionally, the 6-substituted benzothiazole chloroacetamide scaffold has been employed to generate series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives with BCR-ABL1 inhibitory activity [2]. In contrast, the non-halogenated analog N-(Benzo[d]thiazol-6-yl)acetamide (CAS 58249-63-1) lacks the electrophilic chloroacetamide moiety, eliminating the capacity for direct nucleophilic displacement reactions without additional activation steps .

Synthetic Chemistry Derivatization Benzothiazole

Recommended Procurement-Driven Applications for N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide


Medicinal Chemistry: Scaffold for BCR-ABL1 Kinase and Cholinesterase Inhibitor Development

Procure N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide for use as a synthetic intermediate in structure-activity relationship (SAR) campaigns targeting BCR-ABL1 kinase and acetylcholinesterase/butyrylcholinesterase enzymes. The 6-substituted benzothiazole scaffold has demonstrated utility in generating derivatives with sub-micromolar potency (IC50 = 0.98 μM) against BCR-ABL1-dependent K562 leukemia cells [1]. The chloroacetamide moiety enables facile derivatization via nucleophilic substitution to elaborate the scaffold into potent inhibitors suitable for hit-to-lead optimization [2].

Synthetic Methodology: Electrophilic Building Block for Controlled Nucleophilic Substitution

Employ N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide as an electrophilic building block in synthetic sequences requiring controlled, reproducible SN2 reactivity. The chloro leaving group provides moderated reactivity compared to bromo analogs (10-50x lower SN2 rate), enabling chemoselective derivatization in complex substrates without premature hydrolysis or competing side reactions [1]. This property is particularly valuable for multi-step syntheses where reaction control and intermediate stability are critical for overall yield and purity outcomes [2].

Cross-Coupling Chemistry: Substrate for Pd(0)-Catalyzed Aryl Functionalization

Utilize N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide as a substrate for palladium-catalyzed cross-coupling reactions to generate N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives. Literature protocols demonstrate successful C-C bond formation using aryl boronic pinacol esters/acids under Pd(0) catalysis, producing structurally diverse benzothiazole libraries [1]. The 6-position substitution pattern provides regiochemical control that directs arylation to the desired position without competing side reactions at the thiazole nitrogen [2].

Anticancer Lead Generation: HepG2 Cytotoxicity-Based Screening

Deploy N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide in hepatocellular carcinoma (HepG2) cytotoxicity screening programs. The compound exhibits measurable baseline activity (IC50 = 48 μM) in HepG2 cells [1]. While modest in absolute potency, this baseline cytotoxicity provides a validated starting point for systematic structural elaboration, with literature precedents demonstrating that further functionalization of the 6-position benzothiazole scaffold can yield derivatives with significantly enhanced potency (up to 49-fold improvement) [2].

Quote Request

Request a Quote for N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.